Suc-Ala-Gln-Pro-Phe-pNA
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Overview
Description
Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic substrate . It appears as a white to faint yellow powder . It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .
Synthesis Analysis
The synthesis of Suc-Ala-Gln-Pro-Phe-pNA has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .Molecular Structure Analysis
The molecular formula of Suc-Ala-Gln-Pro-Phe-pNA is C32H39N7O10 . The molecular weight is 681.703.Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical And Chemical Properties Analysis
Suc-Ala-Gln-Pro-Phe-pNA is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .Scientific Research Applications
Hydrolase Identification in Hog Kidney Cytosol : A study identified a hydrolase in hog kidney cytosol capable of hydrolyzing an artificial elastase substrate, Suc-(Ala)3-pNA, but not natural substrates like elastin. This enzyme was identified as proline endopeptidase, an oxytocin-degrading enzyme (Soeda, Ohyama, & Nagamatsu, 1984).
Human Cyclophilin Interaction with Peptides : Research on human cyclophilin hCyp-18 demonstrated its ability to bind peptides derived from Suc-Ala-Ala-Pro-Phe-pNA. Notably, only proline-containing peptides could efficiently block its peptidyl-prolyl cis/trans isomerase activity (Demange, Moutiez, Vaudry, & Dugave, 2001).
Enzyme Hydrolysis of Synthetic Substrates : A study focused on a metal-dependent peptidase in human serum, which hydrolyzes a synthetic substrate of vertebrate collagenase. The enzyme was also found to be involved in the hydrolysis of Suc-(Ala)3-pNA (Hori, Yanagisawa, & Nagai, 1982).
Serine Proteases Substrate Selectivity : A biochemistry study explored the substrate selectivity of serine proteases, investigating the hydrolysis of various substrates including Suc-Ala-Ala-Pro-Phe-pNA. The study provided insights into the enzymatic process and substrate interaction (Case & Stein, 2003).
Safety And Hazards
properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLALNSUIXPEGB-KMAVCZJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Suc-Ala-Gln-Pro-Phe-pNA |
Citations
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